molecular formula C20H21NO3 B14507010 Benzyl 2-benzamido-3-methylpent-2-enoate CAS No. 63186-87-8

Benzyl 2-benzamido-3-methylpent-2-enoate

Cat. No.: B14507010
CAS No.: 63186-87-8
M. Wt: 323.4 g/mol
InChI Key: FDNRRLAHOIUNDO-UHFFFAOYSA-N
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Description

Benzyl 2-benzamido-3-methylpent-2-enoate is an organic compound with a complex structure that includes benzyl, benzamido, and methylpentenoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-benzamido-3-methylpent-2-enoate typically involves a multi-step process. One common method includes the reaction of benzyl bromide with 2-benzamido-3-methylpent-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-benzamido-3-methylpent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-benzamido-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-benzamido-3-methylpent-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-benzamido-3-methylpent-2-enoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

63186-87-8

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 2-benzamido-3-methylpent-2-enoate

InChI

InChI=1S/C20H21NO3/c1-3-15(2)18(21-19(22)17-12-8-5-9-13-17)20(23)24-14-16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,21,22)

InChI Key

FDNRRLAHOIUNDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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